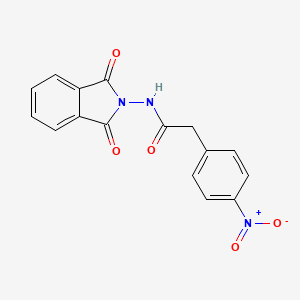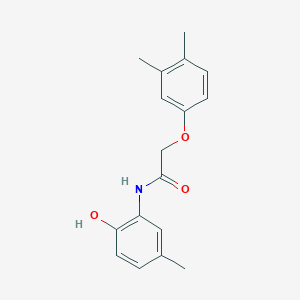
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a synthetic compound that belongs to the class of acetamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which play a key role in the inflammatory process. By inhibiting COX-2 activity, 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is its potent anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related conditions. However, one of the limitations of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is its potential toxicity, which may limit its clinical use.
Direcciones Futuras
There are several future directions for 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide research. One potential direction is to further investigate its potential use in the treatment of cancer, diabetes, and neurological disorders. Another potential direction is to develop more potent and selective COX-2 inhibitors that have fewer side effects than currently available drugs. Additionally, further studies are needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. Further research is needed to determine the safety and efficacy of 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide in humans, and to develop more potent and selective COX-2 inhibitors that have fewer side effects than currently available drugs.
Métodos De Síntesis
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized by reacting 2-hydroxy-5-methylphenylacetic acid with 3,4-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to form 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-4-7-16(19)15(8-11)18-17(20)10-21-14-6-5-12(2)13(3)9-14/h4-9,19H,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVNJCUWYGIWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


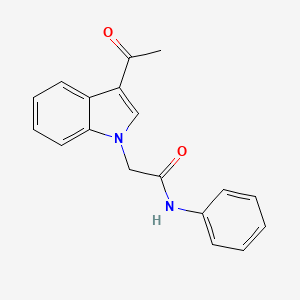

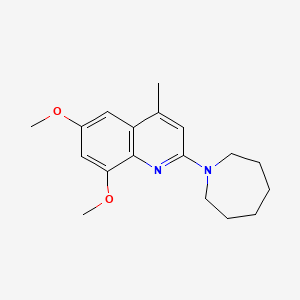
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)
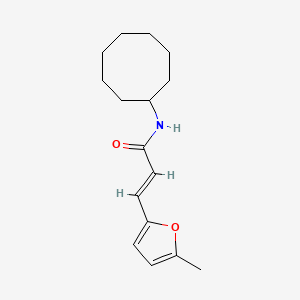

![5-[(5-ethyl-2-thienyl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5750234.png)
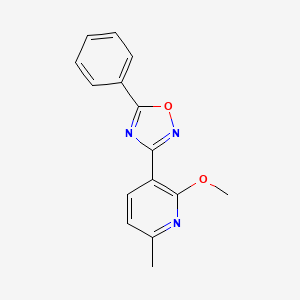
![1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)
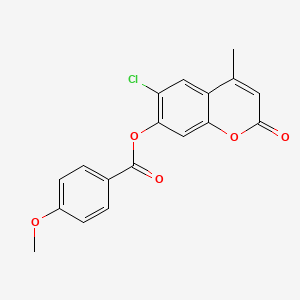
![1-acetyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5750267.png)

